molecular formula C4H4ClN3O2 B1312376 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester CAS No. 88474-33-3

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Cat. No. B1312376
CAS RN: 88474-33-3
M. Wt: 161.55 g/mol
InChI Key: FTUOGIDBNRPVFI-UHFFFAOYSA-N
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Description

“5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester” is a chemical compound. It is a derivative of 1H-1,2,3-Triazole-4-carboxylic acid . The molecular formula of 1H-1,2,3-Triazole-4-carboxylic acid is C3H3N3O2 .


Synthesis Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . There are also various methods for the synthesis of 1,2,4-triazoles, including reactions involving hydrazines and formamide .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Antibacterial Activity : The synthesis of methyl esters containing a triazole ring, similar in structure to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, has been investigated for their antibacterial properties. X-ray diffraction studies helped in understanding the molecular structure of these compounds (Iradyan et al., 2014).

  • N-Acetylated Derivatives Synthesis : Research on the synthesis, structure, and properties of N-acetylated derivatives of similar triazole compounds has been conducted. These studies included techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy (Dzygiel et al., 2004).

Catalytic Applications

  • Application in Catalysis : The methyl 1H-1,2,3-triazole-4-carboxylate, a compound structurally related to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, has been utilized as a ligand in gold(I) cations. Its efficiency in catalyzing allene synthesis and alkyne hydration was studied, showing significant catalytic efficiency (Hu et al., 2019).

Thermal Behavior and Stability

  • Thermal Decomposition and Stability : The thermal behavior of methyl esters of triazole derivatives was studied to understand their decomposition process and stability. These findings are crucial for applications where thermal stability is a key factor (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Pharmaceutical and Biological Activities

  • Potential in Anti-Inflammatory Medication : Derivatives of triazole compounds, structurally related to the 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, have been synthesized and evaluated for their anti-inflammatory activities. Some of these derivatives showed significant inhibition against carrageenan-induced rat paw edema, indicating potential pharmaceutical applications (Rabea et al., 2006).

  • HSP90 Inhibitors Synthesis : Triazole-based compounds have been synthesized and tested as inhibitors for HSP90, a protein implicated in cancer. One of the synthesized compounds showed significant inhibition, highlighting the potential use of triazole derivatives in cancer treatment (Ferrini et al., 2015).

properties

IUPAC Name

methyl 5-chloro-2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUOGIDBNRPVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237063
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

CAS RN

88474-33-3
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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